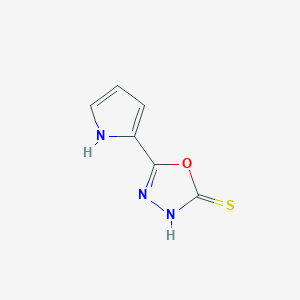
Acid Blue 221
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid Blue 221, also known as Reactive Blue 221, is a synthetic dye commonly used in various industrial applications. It belongs to the class of reactive dyes, which are known for their ability to form covalent bonds with substrates, making them highly effective for dyeing textiles and other materials. The compound is characterized by its vibrant blue color and high stability under different environmental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acid Blue 221 typically involves the reaction of a diazonium salt with a coupling component. The diazonium salt is prepared by diazotizing an aromatic amine in the presence of nitrous acid. This intermediate is then coupled with a suitable aromatic compound to form the final dye. The reaction conditions often include acidic or neutral pH and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the diazotization and coupling reactions are carefully monitored. The process involves the use of high-purity raw materials and advanced purification techniques to remove any impurities. The final product is then dried and packaged for distribution.
Análisis De Reacciones Químicas
Types of Reactions
Acid Blue 221 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its corresponding amine derivatives.
Substitution: The dye can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original dye, such as oxidized or reduced forms, which may have different colors and properties.
Aplicaciones Científicas De Investigación
Acid Blue 221 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer dye in various chemical processes and reactions.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.
Mecanismo De Acción
The mechanism of action of Acid Blue 221 involves its ability to form covalent bonds with substrates through its reactive groups. This interaction is facilitated by the presence of functional groups such as sulfonic acid, which enhances the dye’s affinity for various materials. The molecular targets and pathways involved include the formation of stable covalent bonds with hydroxyl, amino, and other reactive groups present in the substrate.
Comparación Con Compuestos Similares
Similar Compounds
- Acid Blue 62
- Reactive Blue 19
- Direct Blue 71
Comparison
Compared to similar compounds, Acid Blue 221 is unique due to its high stability and vibrant color. It also exhibits superior binding properties, making it more effective for certain applications. Additionally, its resistance to fading and degradation under different environmental conditions sets it apart from other dyes in the same class.
Propiedades
Número CAS |
12219-32-8 |
|---|---|
Fórmula molecular |
C7H10ClN3O |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Poly[titanium(IV) n-butoxide]](/img/structure/B1171852.png)
